Benzyl ((1S,2R)-3,3-difluoro-2-hydroxycyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a cyclohexyl ring with two fluorine atoms and a hydroxyl group, making it a unique and interesting molecule for various applications.
Vorbereitungsmethoden
The synthesis of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate typically involves the following steps:
Formation of the cyclohexyl ring: The starting material, a cyclohexanone derivative, undergoes fluorination to introduce the difluoro groups.
Introduction of the hydroxyl group: The difluorocyclohexanone is then subjected to a hydroxylation reaction to introduce the hydroxyl group at the desired position.
Carbamate formation: The hydroxylated difluorocyclohexane is reacted with benzyl isocyanate to form the carbamate linkage.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving carbamates.
Wirkmechanismus
The mechanism of action of rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The difluoro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
rac-benzyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate can be compared with other similar compounds, such as:
rac-tert-butyl N-[(1R,2S)-3,3-difluoro-2-hydroxycyclohexyl]carbamate: This compound has a tert-butyl group instead of a benzyl group, which may affect its reactivity and applications.
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a different ring structure and an amine group, leading to different chemical properties and applications.
rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate: This compound contains a chlorosulfonyl group, which can undergo different chemical reactions compared to the difluoro and hydroxyl groups.
Eigenschaften
Molekularformel |
C14H17F2NO3 |
---|---|
Molekulargewicht |
285.29 g/mol |
IUPAC-Name |
benzyl N-[(1S,2R)-3,3-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H17F2NO3/c15-14(16)8-4-7-11(12(14)18)17-13(19)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,18H,4,7-9H2,(H,17,19)/t11-,12+/m0/s1 |
InChI-Schlüssel |
DQWDLJFIWPTHRH-NWDGAFQWSA-N |
Isomerische SMILES |
C1C[C@@H]([C@H](C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1CC(C(C(C1)(F)F)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.